2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran
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Overview
Description
2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran is an organic compound belonging to the class of 2-arylbenzofuran flavonoids. This compound is known for its antioxidant properties and is found naturally in yeasts . It is also referred to as 2-benzofuranyl-3-methoxy-4,5-methylenedioxyphenol or 6-(2-benzofuranyl)-7-methoxy-1,3-benzodioxol-5-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran involves a convergent route. The key step in this synthesis is the formation of the benzofuran ring through an intramolecular Wittig reaction . Another method involves the condensation of o-acetoxy-phenylacetonitrile with 3-methoxy-4,5-methylenedioxyphenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of benzofuran derivatives.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating diseases related to oxidative damage.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production
Mechanism of Action
The antioxidant activity of 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran is primarily due to its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the enhancement of cellular antioxidant defenses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Another benzofuran derivative with antioxidant properties.
2-(2-Methoxy-3,4-methylenedioxyphenyl)benzofuran: A deoxy-analog of the compound .
Uniqueness
2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran is unique due to the presence of both methoxy and methylenedioxy groups, which enhance its antioxidant activity. This structural feature distinguishes it from other similar compounds and contributes to its higher reactivity and efficacy in scavenging free radicals .
Properties
CAS No. |
90996-89-7 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-7-methoxy-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H12O5/c1-18-16-14(10(17)7-13-15(16)20-8-19-13)12-6-9-4-2-3-5-11(9)21-12/h2-7,17H,8H2,1H3 |
InChI Key |
ACHFSGOIKJNVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1OCO2)O)C3=CC4=CC=CC=C4O3 |
melting_point |
118 °C |
physical_description |
Solid |
Origin of Product |
United States |
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